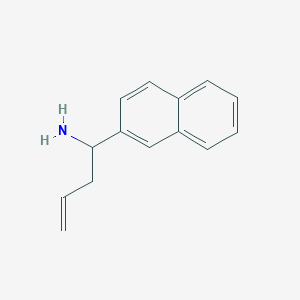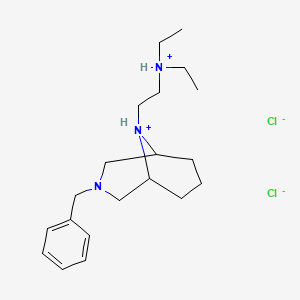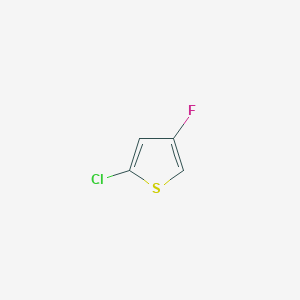
1-Naphthalen-2-ylbut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-2-ylbut-3-en-1-amine is an organic compound with the molecular formula C14H15N It consists of a naphthalene ring system attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-ylbut-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with but-3-en-1-ol under acidic conditions to form the desired product. Another method includes the use of a Grignard reagent, where 2-naphthylmagnesium bromide reacts with but-3-en-1-amine to yield the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-ylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-ylbut-3-en-1-one.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming naphthalen-2-ylbutan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as sulfonamides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.
Major Products:
Oxidation: Naphthalen-2-ylbut-3-en-1-one.
Reduction: Naphthalen-2-ylbutan-1-amine.
Substitution: Various amides and sulfonamides depending on the reagents used.
Scientific Research Applications
1-Naphthalen-2-ylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-ylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The naphthalene ring system can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can affect pathways involved in cell signaling, metabolism, and other biological processes.
Comparison with Similar Compounds
1-Naphthalen-2-ylbutan-1-amine: Similar structure but with a saturated butyl chain.
2-Naphthalenemethanamine: Contains a methylene bridge instead of a butenyl chain.
Naphthalene-2-ylamine: Lacks the butenyl chain, consisting only of the naphthalene ring and amine group.
Uniqueness: 1-Naphthalen-2-ylbut-3-en-1-amine is unique due to its unsaturated butenyl chain, which imparts different chemical reactivity and potential biological activity compared to its saturated or shorter-chain analogs. This
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-naphthalen-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C14H15N/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h2-4,6-10,14H,1,5,15H2 |
InChI Key |
NQRQKHFRLBZQTH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)










